SDMA

概要

説明

Symmetric dimethylarginine is a naturally occurring compound that belongs to the class of organic compounds known as arginine and derivatives. It is formed by the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is structurally related to L-arginine and can interfere with L-arginine-related signaling pathways. It is known to inhibit nitric oxide synthesis and is considered a uremic toxin .

準備方法

Synthetic Routes and Reaction Conditions: Symmetric dimethylarginine can be synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein arginine methyltransferase, which catalyzes the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine .

Industrial Production Methods: In industrial settings, symmetric dimethylarginine is typically produced through chemical synthesis involving the reaction of arginine with methylating agents. The reaction conditions often include the use of solvents such as acetonitrile and acids like trifluoroacetic acid to facilitate the methylation process .

化学反応の分析

反応の種類: 対称ジメチルアルギニンは、以下を含むさまざまな化学反応を起こします。

酸化: 対称ジメチルアルギニンは、ジメチルアミンとシトルリンを形成するように酸化される可能性があります。

還元: アルギニンを形成するように還元される可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: ジメチルアミンとシトルリン。

還元: アルギニン。

置換: さまざまな置換アルギニン誘導体

科学的研究の応用

Renal Function Assessment

SDMA is utilized extensively in both human and veterinary settings to assess renal function:

- Veterinary Medicine : Studies have shown that this compound is a more sensitive biomarker than serum creatinine for detecting CKD in dogs and cats. It increases earlier than creatinine, providing veterinarians with critical information for early intervention . For instance, this compound levels can rise significantly in cases of chronic kidney disease, allowing for timely management strategies.

- Human Medicine : In humans, this compound has been validated as a reliable marker for kidney function. Research indicates that it outperforms traditional biomarkers like creatinine and cystatin C in detecting CKD, particularly in pediatric patients . A study involving 98 chronic kidney disease patients demonstrated that elevated this compound levels correlated with worsening renal function and diastolic dysfunction .

Monitoring Chronic Kidney Disease

This compound serves as a crucial tool for monitoring the progression of CKD:

- Early Detection : It allows for the identification of renal impairment before significant clinical symptoms arise. This early detection is vital for managing CKD effectively and delaying progression to end-stage renal disease .

- Therapeutic Monitoring : Regular measurement of this compound can help clinicians evaluate the effectiveness of treatments aimed at preserving renal function. For instance, in veterinary practices, tracking this compound levels can guide adjustments in dietary management or pharmacotherapy .

Case Study 1: Veterinary Application

A study conducted on dogs diagnosed with naturally occurring CKD demonstrated that serum this compound levels were significantly elevated compared to healthy controls. The findings indicated that this compound could serve as an early indicator of renal dysfunction, with a sensitivity of 100% for detecting a 30% decrease in GFR .

Case Study 2: Human Application

In a clinical trial involving pediatric patients with suspected CKD, researchers found that this compound provided higher diagnostic efficiency than traditional markers such as serum creatinine. This study highlighted the potential of this compound to enhance diagnostic accuracy and patient outcomes in pediatric nephrology .

Comparative Analysis of Biomarkers

| Biomarker | Sensitivity | Specificity | Early Detection Capability |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Serum Creatinine | Moderate | High | No |

| Cystatin C | Moderate | Moderate | Yes |

作用機序

対称ジメチルアルギニンは、L-アルギニンから一酸化窒素の生成を担う酵素である一酸化窒素合成酵素を阻害することでその効果を発揮します。この阻害は、一酸化窒素レベルの低下につながり、内皮機能不全、血管収縮、血圧の上昇を引き起こす可能性があります。 対称ジメチルアルギニンは、L-アルギニンと輸送機構を競合するため、さらに一酸化窒素合成を低下させます .

類似化合物との比較

対称ジメチルアルギニンは、別のメチル化アルギニン誘導体である非対称ジメチルアルギニンとよく比較されます。両方の化合物は一酸化窒素合成を阻害しますが、非対称ジメチルアルギニンはより強力な阻害剤です。 その他の類似化合物には、一酸化窒素合成にも影響を与えるL-N-モノメチルアルギニンやN-メチルアルギニンがありますが、効力と作用機序が異なります .

類似化合物:

- 非対称ジメチルアルギニン

- L-N-モノメチルアルギニン

- N-メチルアルギニン

対称ジメチルアルギニンは、一酸化窒素合成酵素の特異的な阻害と、腎臓および心血管疾患のバイオマーカーとしての役割において独特です。 その独特の構造的および機能的特性は、科学研究および臨床診断における貴重な化合物にします .

生物活性

Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid derivative that has gained attention for its role as a biomarker for kidney function and its implications in various diseases. It is formed during the post-translational modification of proteins, specifically from the methylation of arginine residues. Unlike its counterpart, asymmetric dimethylarginine (ADMA), which is known to inhibit nitric oxide synthase (NOS), this compound does not exhibit this inhibitory effect but has been associated with renal function and cardiovascular health.

This compound is primarily excreted by the kidneys, making it a reliable marker for assessing renal function. Its levels in circulation correlate with the glomerular filtration rate (GFR), and it has been shown to increase significantly before traditional markers such as serum creatinine. This early detection capability makes this compound a valuable tool in clinical settings for diagnosing renal impairment.

Key Characteristics of this compound

- Biochemical Nature : this compound is a methylated form of arginine, produced during protein turnover.

- Excretion : Primarily eliminated through renal pathways, with some hepatic metabolism.

- Clinical Relevance : Serves as an early indicator of kidney dysfunction, often rising at 25% loss of kidney function compared to creatinine's 75% threshold.

Renal Function Assessment

This compound has been validated as a more sensitive biomarker for kidney disease compared to traditional markers like creatinine and blood urea nitrogen (BUN). Studies indicate that:

- Early Detection : this compound levels rise with as little as 25% loss of kidney function, providing earlier diagnosis than creatinine .

- Independence from Muscle Mass : Unlike creatinine, which can be influenced by muscle mass and dietary protein intake, this compound levels are unaffected by these factors .

Cardiovascular Disease

Recent studies have highlighted the association between elevated this compound levels and cardiovascular risk. Meta-analyses have shown that:

- Mortality Risk : Higher this compound concentrations correlate with increased all-cause mortality and cardiovascular events .

- Disease Progression : In chronic kidney disease (CKD) patients, elevated this compound is linked to disease progression and higher rates of atherosclerotic complications .

Research Findings

Numerous studies have investigated the biological activity and clinical significance of this compound. Below are some key findings:

| Study | Findings | Population |

|---|---|---|

| Schlesinger et al. | Identified this compound as an independent risk marker for all-cause mortality | General population |

| Anderstam et al. | Compared dialysis effects on ADMA and this compound; noted significant reduction in this compound post-dialysis | Dialysis patients |

| Peterson et al. | Evaluated biologic variation of this compound in healthy cats; established reference ranges | Clinically healthy cats |

Case Studies

-

Case Study in Canines :

A cohort study involving obese dogs undergoing weight loss showed that monitoring this compound levels could provide insights into renal health during dietary changes. The findings indicated that weight loss correlated with improved kidney function markers, including reduced this compound levels . -

Human Trials :

A clinical trial assessed the impact of elevated this compound on cardiovascular outcomes in patients with advanced CKD. Results demonstrated that higher baseline this compound levels were predictive of adverse cardiovascular events within one year .

特性

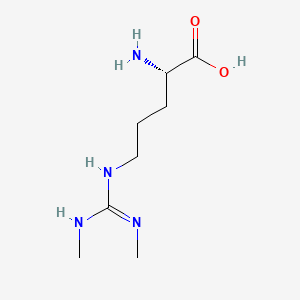

IUPAC Name |

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952691 | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30344-00-4 | |

| Record name | Symmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symmetric dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symmetric dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SDMA impact NO production?

A: Although this compound doesn't directly inhibit NOS, it can indirectly influence NO production by competing with L-arginine for cellular uptake via the y+LAT2 transporter. This competition may limit L-arginine availability for NOS, potentially leading to reduced NO synthesis [].

Q2: What are the potential implications of elevated this compound levels?

A: Elevated this compound levels, often observed in chronic kidney disease (CKD) [, , , ], might signal reduced renal function due to its primary excretion route being renal clearance [, ]. While not a direct NOS inhibitor, increased this compound could indirectly affect NO bioavailability, potentially contributing to cardiovascular complications associated with CKD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound within these research papers?

A4: No, the provided research papers do not include specific spectroscopic data for this compound.

A4: The provided research papers primarily focus on the clinical significance of this compound as a biomarker for renal function, particularly in the context of cardiovascular health. These articles do not delve into the detailed chemical properties, environmental impact, or manufacturing processes of this compound. Therefore, we cannot provide answers to questions related to these aspects based on the provided information.

Q5: How is this compound eliminated from the body?

A: this compound is primarily eliminated from the body via renal excretion, making it a potential marker for assessing glomerular filtration rate (GFR) [, , ].

Q6: Has this compound been investigated in clinical trials?

A: While this compound is extensively researched as a biomarker, the provided research papers do not describe its direct use as a therapeutic agent in clinical trials. The focus remains on its role as a prognostic indicator for various health conditions, especially those related to cardiovascular and renal health [, , , , ].

A6: The provided research articles do not contain information on resistance mechanisms, toxicological profiles, drug delivery strategies, or targeting approaches specifically related to this compound.

Q7: Can this compound be used as a biomarker for CKD?

A: Yes, research suggests that this compound can be a valuable biomarker for CKD. Studies indicate that this compound levels rise earlier than serum creatinine in cats with CKD, potentially enabling earlier diagnosis and intervention [].

Q8: Is this compound a better predictor of renal function than creatinine?

A: Research suggests this compound might be more sensitive than creatinine in detecting early decreases in GFR in dogs []. In a study involving dogs with X-linked hereditary nephropathy, this compound identified a decrease in GFR earlier than creatinine, highlighting its potential as an early indicator of kidney function decline [].

Q9: What other conditions have been linked to altered this compound levels?

A9: Beyond CKD, research points to potential associations between altered this compound levels and various conditions like:

- Hypertension: Studies found increased this compound levels in individuals with essential hypertension, suggesting a possible link to cardiovascular health [, ].

- Polycystic ovary syndrome (PCOS): Elevated this compound levels were observed in women with PCOS, hinting at a potential connection to endothelial dysfunction and cardiovascular risk [].

- Persistent pulmonary hypertension of the newborn (PPHN): Research indicates elevated ADMA and the ADMA/SDMA ratio in newborns with PPHN, implying a possible role of these metabolites in the disease's pathogenesis [].

Q10: What analytical methods are used to measure this compound?

A10: Several analytical techniques are employed for accurate and reliable this compound quantification:

- High-performance liquid chromatography (HPLC): This widely utilized method, often coupled with tandem mass spectrometry (HPLC-MS/MS), allows precise measurement of this compound and related metabolites in various biological samples [, , , , , , ].

- Liquid chromatography-mass spectrometry (LC-MS): This highly specific and sensitive technique enables the simultaneous measurement of this compound and other arginine metabolites, offering valuable insights into metabolic pathways [].

- Capillary electrophoresis: This method has been used to measure this compound and other regulators of NO synthesis in biological samples, providing insights into metabolic changes associated with specific conditions [].

Q11: What are the advantages of using mass spectrometry-based methods for this compound quantification?

A11: Mass spectrometry-based methods, such as HPLC-MS/MS and LC-MS, offer significant advantages for this compound quantification:

- High specificity: These methods can differentiate this compound from its structural isomers, such as ADMA, ensuring accurate measurements [].

- Enhanced sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low this compound concentrations often encountered in biological samples [].

- Simultaneous measurement of multiple analytes: These methods can quantify this compound alongside other related metabolites, providing a more comprehensive understanding of metabolic pathways [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。